(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13820297
Molecular Formula: C25H30N2O
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H30N2O |
|---|---|
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | (4S)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C25H30N2O/c1-2-9-18(10-3-1)23-17-28-25(27-23)22-16-8-15-21(26-22)24(19-11-4-5-12-19)20-13-6-7-14-20/h1-3,8-10,15-16,19-20,23-24H,4-7,11-14,17H2/t23-/m1/s1 |
| Standard InChI Key | XUXMSHNAMOHXAM-HSZRJFAPSA-N |
| Isomeric SMILES | C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@H](CO4)C5=CC=CC=C5 |
| SMILES | C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(CO4)C5=CC=CC=C5 |
| Canonical SMILES | C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(CO4)C5=CC=CC=C5 |
Introduction
(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral heterocyclic compound that combines oxazole and pyridine moieties with a bulky dicyclopentylmethyl substituent. Such compounds are often studied for their potential applications in medicinal chemistry, asymmetric catalysis, and material science due to their structural complexity and functional versatility.
Molecular Features
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Core structure: The compound consists of an oxazoline ring fused with a pyridine moiety at the 6th position, along with a phenyl group at the 4th position.
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Chirality: The (S)-configuration indicates that the compound is optically active, with stereochemistry defined at the oxazoline ring.
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Bulky substituent: The dicyclopentylmethyl group attached to the pyridine enhances steric hindrance, potentially influencing its chemical reactivity and biological interactions.
Synthesis Pathways
The synthesis of such compounds typically involves:
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Oxazoline Formation: Cyclization of an amino alcohol with a carboxylic acid derivative (e.g., acid chloride or ester) under dehydrating conditions.
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Substituent Introduction: Functionalization of the pyridine ring via alkylation or cross-coupling reactions to introduce the dicyclopentylmethyl group.
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Chiral Control: Use of chiral catalysts or starting materials to ensure the (S)-stereochemistry.
Medicinal Chemistry
Compounds with oxazoline and pyridine moieties are often explored as:
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Enzyme Inhibitors: The steric bulk and heterocyclic nature may allow interaction with active sites of enzymes.
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Drug Candidates: Potential for activity against cancer, bacterial infections, or neurological disorders due to its structural similarity to bioactive molecules.
Catalysis
Chiral oxazolines are widely used as ligands in asymmetric catalysis:
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Transition Metal Catalysis: Coordination with metals like palladium or copper for enantioselective reactions.
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Hydrogenation Reactions: Facilitating stereoselective reductions.
Material Science
The rigidity imparted by the bulky substituents makes this compound a candidate for:
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Optoelectronic Materials: Potential use in organic light-emitting diodes (OLEDs).
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Polymer Design: As a monomer in high-performance polymer synthesis.
Challenges
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Synthetic Complexity: The introduction of bulky groups requires careful optimization of reaction conditions.
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Limited Data: Lack of detailed studies on this specific compound limits understanding of its full potential.
Future Studies
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Investigate biological activity through docking studies and in vitro assays.
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Explore its role as a ligand in catalytic systems.
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Analyze physicochemical properties like thermal stability and photophysical behavior.
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